What is 2-Ketodoxapram-d5 and its primary use in research?
What is 2-Ketodoxapram-d5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Ketodoxapram-d5, a deuterated analog of a primary metabolite of the respiratory stimulant doxapram. This document details its primary applications in research, particularly as an internal standard in analytical chemistry, and offers insights into the pharmacokinetics and metabolic pathways of its parent compound.
Core Concepts: Understanding 2-Ketodoxapram-d5
2-Ketodoxapram-d5 is a stable isotope-labeled form of 2-Ketodoxapram, the major active metabolite of doxapram. Doxapram is a well-known central and peripheral nervous system stimulant that acts on chemoreceptors in the carotid arteries to increase the rate and depth of breathing. The addition of five deuterium atoms to the 2-Ketodoxapram molecule makes it an ideal internal standard for bioanalytical studies. In mass spectrometry, its distinct mass-to-charge ratio allows for precise differentiation from the unlabeled endogenous or administered compound, thereby ensuring accurate quantification in complex biological matrices.[1]
The primary use of 2-Ketodoxapram-d5 is in pharmacokinetic and metabolic research of doxapram.[1] Its application is crucial for the development and validation of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous determination of doxapram and its metabolites in plasma, serum, and other biological tissues.
Physicochemical Properties
A clear understanding of the physicochemical properties of 2-Ketodoxapram-d5 is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| IUPAC Name | 4-[2-(1-Ethyl-d5-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl]-3-morpholinone |
| Molecular Formula | C₂₄H₂₃D₅N₂O₃ |
| Molecular Weight | 397.53 g/mol [2] |
| CAS Number | 42595-88-0 (unlabeled) |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |
Doxapram Metabolism and the Role of 2-Ketodoxapram
Doxapram undergoes extensive metabolism in the body, with less than 5% of the administered dose being excreted unchanged. The primary metabolic pathway involves ring hydroxylation to form 2-Ketodoxapram, which is an active metabolite.[3] While the specific cytochrome P450 (CYP) isoenzymes responsible for this transformation have not been definitively identified in the literature, CYP enzymes are the primary catalysts for phase I oxidative metabolism of many drugs.
Mechanism of Action of Doxapram
Doxapram stimulates respiration by acting on peripheral chemoreceptors located in the carotid bodies. This action is believed to involve the inhibition of potassium channels in the glomus cells of the carotid body. This inhibition leads to depolarization of the cell membrane, an influx of calcium ions, and subsequent release of neurotransmitters that activate afferent nerve fibers leading to the respiratory centers in the brainstem. The result is an increase in tidal volume and respiratory rate.
Pharmacokinetics of Doxapram and 2-Ketodoxapram
The pharmacokinetic profiles of doxapram and its active metabolite, 2-ketodoxapram, have been studied in various species. The use of 2-Ketodoxapram-d5 as an internal standard has been instrumental in obtaining accurate and reliable data.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of doxapram and 2-ketodoxapram in different species.
| Species | Parameter | Doxapram | 2-Ketodoxapram | Reference |
| Human | t½ (h) | 3.4 ± 0.7 | - | [3] |
| Pig | t½ (h) | 1.38 ± 0.22 | 2.42 ± 0.04 | [3][4][5][6] |
| cₘₐₓ (ng/mL) | 1780 ± 275 | 32.3 ± 5.5 | [3][4][5][6] | |
| Protein Binding (%) | 95.5 ± 0.9 | 98.4 ± 0.3 | [3][4][5][6] | |
| Rabbit | t½ (h) | 0.47 ± 0.17 | - | [3] |
| Lamb | t½ (h) | 5.2 (range 1.2–11.6) | - | [3] |
| Horse | t½ (h) | 2.62–3.29 | - | [3] |
t½: Elimination half-life; cₘₐₓ: Maximum plasma concentration.
Experimental Protocols: Application of 2-Ketodoxapram-d5
The primary application of 2-Ketodoxapram-d5 is as an internal standard in quantitative bioanalytical methods. Below is a detailed methodology for the simultaneous quantification of doxapram and 2-ketodoxapram in plasma using UPLC-MS/MS.
UPLC-MS/MS Method for Doxapram and 2-Ketodoxapram Quantification
This protocol is adapted from a validated method used for the analysis of porcine plasma samples.[3][4][5][6]
5.1.1. Reagents and Materials
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Doxapram and 2-Ketodoxapram reference standards
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2-Ketodoxapram-d5 and Doxapram-d5 internal standards
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Biological matrix (e.g., plasma)
5.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
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To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standards (2-Ketodoxapram-d5 and Doxapram-d5).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
5.1.3. Chromatographic Conditions
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UPLC System: Waters Acquity UPLC or equivalent
-
Column: C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
5.1.4. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
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Doxapram: m/z 379.3 → 292.2
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Doxapram-d5: m/z 384.3 → 297.2
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2-Ketodoxapram: m/z 393.2 → 214.1
-
2-Ketodoxapram-d5: m/z 398.2 → 219.1
-
-
Source Temperature: 150 °C
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Desolvation Temperature: 500 °C
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Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
Conclusion
2-Ketodoxapram-d5 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard enables the accurate and precise quantification of doxapram and its active metabolite, 2-ketodoxapram, in various biological matrices. The detailed understanding of the analytical methodologies, coupled with the pharmacokinetic and metabolic data presented in this guide, provides a solid foundation for further research and development in this area. The continued use of stable isotope-labeled standards like 2-Ketodoxapram-d5 will undoubtedly contribute to a deeper understanding of the pharmacology of doxapram and the development of improved therapeutic strategies.
References
- 1. veeprho.com [veeprho.com]
- 2. 2-Ketodoxapram-d5 - CAS - 42595-88-0 (non-labelled) | Axios Research [axios-research.com]
- 3. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
